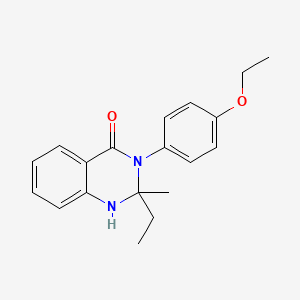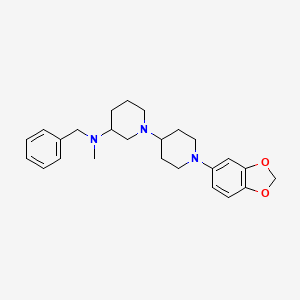![molecular formula C19H29N3O4S B6042266 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6042266.png)
4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a piperazinone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is not fully understood. It has been suggested that the compound may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. This may be achieved through the induction of apoptosis or the inhibition of cell cycle progression. The antibacterial activity of the compound may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone have not been extensively studied. However, it has been reported to exhibit low toxicity in vitro, indicating its potential as a safe research tool.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is its potential as a research tool in the study of cancer and bacterial infections. Its low toxicity and ability to inhibit cancer cell growth and bacterial proliferation make it an attractive candidate for further research. However, its limited solubility in water may pose a challenge in some experiments.
Zukünftige Richtungen
The potential applications of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone in scientific research are vast. Some of the future directions for research include:
1. Investigation of the compound's mechanism of action in cancer and bacterial infections.
2. Exploration of the compound's potential as a therapeutic agent for cancer and bacterial infections.
3. Development of more efficient synthesis methods to improve the yield and purity of the compound.
4. Examination of the compound's pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone is a chemical compound that has potential applications in scientific research. Its antitumor and antibacterial activities make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone has been reported using different methods. One of the commonly used methods involves the reaction of 4-(3-methoxyphenyl)-2-piperazin-1-one with 2-bromoethyl 4-(4-morpholinyl)thiophen-2-yl ether in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-2-piperazinone has been used in various scientific research applications. It has been reported to exhibit antitumor activity in vitro against various cancer cell lines, including ovarian cancer, breast cancer, and lung cancer. Additionally, it has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
4-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-25-18-10-15(11-22-5-4-20-19(24)13-22)2-3-17(18)26-14-16(23)12-21-6-8-27-9-7-21/h2-3,10,16,23H,4-9,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMBUKJFBWNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNC(=O)C2)OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6042184.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6042202.png)
![3-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanol](/img/structure/B6042208.png)
![1-(2-fluorobenzyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6042212.png)
![ethyl 2-[(2-methoxy-5-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6042216.png)
![(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6042219.png)

![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B6042240.png)
![3-(4-methoxyphenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042247.png)
